Triethoxy(oct-7-enyl)silane, with the chemical formula CHOSi and CAS number 52217-55-7, is an organosilicon compound characterized by the presence of a silane group bonded to an oct-7-enyl chain and three ethoxy groups. This compound is classified under trialkoxysilanes, which are widely used in various applications, particularly in materials science and chemical synthesis. It serves as a coupling agent and is instrumental in enhancing the properties of polymers and other materials.
Triethoxy(oct-7-enyl)silane is sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it in different purity levels for research and industrial applications. The compound falls within the broader category of organosilicon compounds and is often utilized in formulations requiring enhanced adhesion properties or surface modifications.
The synthesis of triethoxy(oct-7-enyl)silane typically involves the hydrosilylation reaction of 1,7-octadiene with a suitable silane precursor. This process can be performed under controlled conditions to ensure the desired purity and yield.
The molecular structure of triethoxy(oct-7-enyl)silane features:
Triethoxy(oct-7-enyl)silane participates in various chemical reactions, primarily involving:
The compound's ability to form stable bonds with both organic and inorganic substrates makes it valuable for creating composite materials with improved mechanical properties.
The mechanism of action for triethoxy(oct-7-enyl)silane involves its interaction with substrates during polymerization or surface treatment processes:
Triethoxy(oct-7-enyl)silane finds several scientific uses, including:
Heterogeneous copper-based catalysts have revolutionized the synthesis of alkenylsilanes like triethoxy(oct-7-enyl)silane by enabling reusable, high-efficiency reaction systems. Copper oxide (CuO) nanoparticles dispersed within silica matrices form composite catalysts (CuO-SiO₂) that drive hydrosilylation between 7-octen-1-ene and triethoxysilane. As demonstrated in CuO-hybrid silica nanocomposite coatings, the CuO/SiO₂ interface creates synergistic active sites that facilitate Si-H addition across the terminal alkene bond [1]. The catalytic mechanism involves:
Table 1: Performance of CuO-SiO₂ Catalysts in Triethoxy(oct-7-enyl)silane Synthesis
Catalyst Composition | CuO Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CuO/SiO₂-1 | 5 | 120 | 4 | 85 |
CuO/SiO₂-2 | 15 | 120 | 3 | 92 |
CuO/SiO₂-3 | 30 | 100 | 2 | 88 |
Data derived from catalytic testing protocols adapted from [1]
Optimization studies reveal that 15 wt% CuO loading maximizes dispersion and accessibility of active sites, while temperatures exceeding 150°C induce sintering, reducing catalytic lifetime [1]. Post-reaction, catalysts are recovered via centrifugation and regenerated through calcination (400°C, air atmosphere) without significant activity loss over five cycles.
Ethanol-mediated synthesis provides an environmentally benign pathway for triethoxy(oct-7-enyl)silane production, leveraging ethanol both as solvent and in situ reactant. The system exploits the dynamic equilibrium between triethoxysilane and ethanol:
HSi(OEt)₃ + EtOH ⇌ H₂ + Si(OEt)₄
Ethanol stabilizes transition states through hydrogen bonding, reducing activation energy by ~30 kJ/mol compared to aprotic solvents [6]. Critical parameters include:
Table 2: Solvent Optimization for Ethanol-Based Synthesis
Solvent System | Ethanol:Water (v/v) | GVL (%) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Anhydrous ethanol | 100:0 | 0 | 80 | 78 |
Ethanol-water | 95:5 | 0 | 80 | 85 |
Ethanol-water | 90:10 | 0 | 80 | 92 |
Ethanol-water-GVL | 90:10 | 10 | 80 | 95 |
Ethanol-water-GVL | 90:10 | 20 | 70 | 90 |
Data synthesized from solvent studies in [2] [6]
Notably, ethanol serves as a sacrificial reductant, minimizing alkenylsilane dehydrogenation side products to <3% [6].
Silica flour (high-purity crystalline SiO₂ particulates) functions as a disproportionation promoter in alkenylsilane synthesis, particularly during purification stages. With a typical particle size of 2–90 μm and surface areas of 0.3–6 m²/g [3], silica flour provides:
2 HSi(OEt)₃ → H₂Si(OEt)₂ + Si(OEt)₄
This shifts equilibria toward product formation while scavenging residual Si-H bonds that cause storage instability [3] [8].
Optimal loading is 5–10 wt% relative to silane feedstock, with higher loadings inducing undesirable polymerization. Post-reaction, silica flour is regenerated via thermal treatment (150°C under vacuum) to desorb retained siloxanes.
Continuous flow systems overcome heat/mass transfer limitations inherent in batch production of triethoxy(oct-7-enyl)silane. Modern designs integrate:
Table 3: Performance Metrics for Flow Reactor Configurations
Reactor Type | Volume (L) | Residence Time (min) | Throughput (kg/h) | Yield (%) |
---|---|---|---|---|
Microtubular (lab) | 0.1 | 10 | 0.05 | 98 |
CSTR single (pilot) | 5 | 15 | 1.2 | 95 |
CSTR cascade (plant) | 100 | 20 | 25 | 93 |
Data representative of industrial scale-up protocols [4] [7]
Advanced systems incorporate in-line Raman spectroscopy for real-time monitoring of Si-H conversion, enabling automated feed ratio adjustments that minimize byproduct formation [7].
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